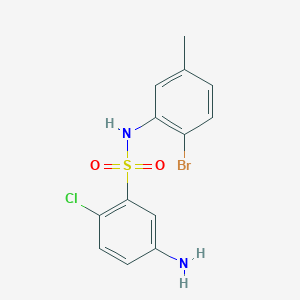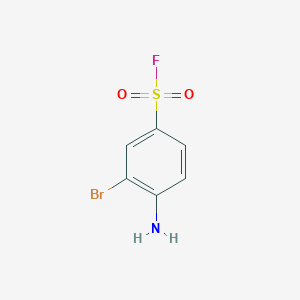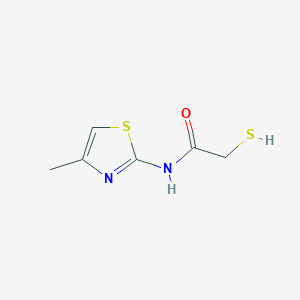
2-(5-Acetyl-2-thienyl)-3-phenylacrylonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The molecule “2-(5-Acetyl-2-thienyl)-3-phenylacrylonitrile” is a complex organic compound. It contains an acetyl group (a functional group consisting of a methyl group single-bonded to a carbonyl), a thienyl group (a univalent radical derived from thiophene), and a phenyl group (a functional group made up of six carbon atoms in a cyclic arrangement) .
Scientific Research Applications
Fluorescent Dyes for DNA Research
The development of environmentally sensitive fluorescent dyes is significant for DNA research. One study details the synthesis and photophysical characterization of 2-thienyl derivatives designed for incorporation into oligodeoxynucleotides (ODNs). These compounds exhibit enhanced fluorescence quantum yields and sensitivity to solvent polarity and hydration, making them highly relevant for labeling nucleic acids and sensing their interactions (Barthes et al., 2015).
Antimicrobial Agents
Another area of application is in the development of novel heterocyclic compounds incorporating sulfamoyl moiety, intended for use as antimicrobial agents. The synthesis of thiazole, pyridone, pyrazole, chromene, and hydrazone derivatives bearing a biologically active sulfonamide moiety has shown promising results in vitro for both antibacterial and antifungal activities (Darwish et al., 2014).
Organic Photovoltaics
In the field of organic photovoltaics, the synthesis of low bandgap organic dyes based on triphenylamine and benzothiadiazole units, including derivatives containing the 2-thienyl group, has been reported. These materials exhibit broad absorption ranges covering the whole visible spectral region and have suitable energy levels for efficient charge separation, highlighting their potential as donor materials in solution-processable organic solar cells (Zeng et al., 2012).
Photochromic Materials
The study of photochromic reactions in compounds containing 2-thienyl units has also been explored. Compounds like 1,2-bis(2-methyl-5-phenyl-3-thienyl)perfluorocyclopentene exhibit reversible photochromic reactions in the single-crystalline phase, which is of interest for the development of photoresponsive materials (Irie et al., 2000).
Properties
IUPAC Name |
(E)-2-(5-acetylthiophen-2-yl)-3-phenylprop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NOS/c1-11(17)14-7-8-15(18-14)13(10-16)9-12-5-3-2-4-6-12/h2-9H,1H3/b13-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWKXNPBXINMKID-UKTHLTGXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(S1)C(=CC2=CC=CC=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)C1=CC=C(S1)/C(=C/C2=CC=CC=C2)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![[4-[(6-Cyclobutylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-(1H-pyrazol-4-yl)methanone](/img/structure/B2642733.png)


![4-[(Dimethylamino)sulfonyl]-1-[(4-methylpiperidyl)sulfonyl]piperazine](/img/structure/B2642738.png)

![4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2642742.png)

![4,7,8-Trimethyl-2-[(4-methylphenyl)methyl]-6-(oxolan-2-ylmethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2642748.png)
![1-Benzyl-4-[5-(2-furyl)-1,2,4-oxadiazol-3-yl]-2-pyrrolidinone](/img/structure/B2642751.png)
